molecular formula C9H10ClNO B3026908 2-Methyl-benzofuran-7-ylamine hydrochloride CAS No. 1185300-60-0

2-Methyl-benzofuran-7-ylamine hydrochloride

Cat. No.: B3026908
CAS No.: 1185300-60-0
M. Wt: 183.63
InChI Key: XWGALGDVDQMWRX-UHFFFAOYSA-N
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Description

2-Methyl-benzofuran-7-ylamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzofuran-7-ylamine hydrochloride typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyaryl ketones with acid catalysts.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzofuran-7-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines or alcohols .

Scientific Research Applications

2-Methyl-benzofuran-7-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-benzofuran: Lacks the amine group at the 7-position.

    Benzofuran-7-ylamine: Lacks the methyl group at the 2-position.

    2-Methyl-benzofuran-7-ylamine: Lacks the hydrochloride salt form.

Uniqueness

2-Methyl-benzofuran-7-ylamine hydrochloride is unique due to the presence of both the methyl group at the 2-position and the amine group at the 7-position, along with its hydrochloride salt form. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-methyl-1-benzofuran-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGALGDVDQMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-60-0
Record name 7-Benzofuranamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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